molecular formula C25H25NO5 B11389609 N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11389609
M. Wt: 419.5 g/mol
InChI Key: VQUJZDQHKASIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxybenzyl and acetamide groups in its structure suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furochromene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxybenzyl group: This step may involve nucleophilic substitution reactions.

    Acetamide formation: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: Unique due to its specific functional groups and potential biological activities.

    Other furochromenes: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other furochromenes.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C25H25NO5/c1-13-16(4)30-23-15(3)24-20(10-19(13)23)14(2)21(25(28)31-24)11-22(27)26-12-17-6-8-18(29-5)9-7-17/h6-10H,11-12H2,1-5H3,(H,26,27)

InChI Key

VQUJZDQHKASIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=C(C=C4)OC)C)C)C

Origin of Product

United States

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